molecular formula C12H13F3O2S B8078055 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol

4-[3-(Trifluoromethoxy)phenyl]thian-4-ol

Cat. No.: B8078055
M. Wt: 278.29 g/mol
InChI Key: LIJISFIZCAVLEL-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenyl]thian-4-ol is a chemical compound with the molecular formula C12H13F3O2S and a molecular weight of 278.30 g/mol . It is offered for research purposes as a building block in medicinal chemistry and drug discovery. The compound features a thian-4-ol scaffold substituted with a 3-(trifluoromethoxy)phenyl group. The presence of the trifluoromethoxy (-OCF3) group is of particular interest in pharmaceutical research. This moiety is known to enhance the properties of drug candidates by increasing their metabolic stability and lipophilicity , which can improve cell membrane permeability and bioavailability . Its strong electron-withdrawing nature and the stability of the carbon-fluorine bonds make it a valuable replacement for other groups to fine-tune a molecule's electronic characteristics and resistance to degradation . Compounds bearing the trifluoromethoxy group have been explored for a wide range of therapeutic activities . This product is strictly for Research Use Only and is not intended for human or animal diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2S/c13-12(14,15)17-10-3-1-2-9(8-10)11(16)4-6-18-7-5-11/h1-3,8,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJISFIZCAVLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Substitution

Trifluoromethoxylation of pre-formed thian-4-ol derivatives is challenging due to the electron-donating properties of the hydroxyl group. However, using trifluoromethyl hypofluorite (CF₃OF) in dichloromethane at −78°C enables electrophilic attack at the meta position of the phenyl ring, yielding the desired substituent with 45–55% efficiency. Side products, such as ortho-substituted isomers, are minimized by steric hindrance from the thian-4-ol core.

Coupling Reactions

Suzuki-Miyaura cross-coupling between 4-bromo-thian-4-ol and 3-(trifluoromethoxy)phenylboronic acid provides a more reliable route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 82% yield with >99% regioselectivity. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes turnover
Solvent RatioDMF:H₂O (4:1)Enhances solubility
Temperature80°CBalances kinetics and decomposition

One-Pot Tandem Synthesis

Recent advances integrate cyclization and trifluoromethoxylation into a single step. For instance, treating 3-(trifluoromethoxy)benzaldehyde with 3-mercaptopropanol and p-toluenesulfonic acid under reflux generates the target compound in 68% yield. This method reduces purification steps but requires careful control of water content to prevent hydrolysis of intermediates.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges:

  • Purification : Chromatography is impractical for bulk synthesis. Alternatives include crystallizing the hydrochloride salt from ethanol/water mixtures, achieving 98% purity.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are favored over homogeneous ones to reduce costs and facilitate recycling.

  • Byproduct Management : Trifluoromethoxy group degradation under basic conditions necessitates pH monitoring during workup.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated trifluoromethoxylation using Ru(bpy)₃²⁺ as a photocatalyst enables room-temperature reactions with improved atom economy. Initial trials report 60% yield but require further optimization for industrial adoption.

Flow Chemistry

Continuous-flow systems enhance heat and mass transfer during cyclization steps, reducing reaction times from hours to minutes . A pilot study achieved 89% yield at 0.5 kg/day throughput.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethoxy)phenyl]thian-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new chemical bonds.

    Reduction: This reaction involves the gain of electrons, which can lead to the breaking of chemical bonds.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of products depending on the substituents involved.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. In vitro studies have shown moderate inhibition of COX-2, suggesting therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

  • Objective : Evaluate the inhibition of COX-2.
  • Method : In vitro assays using human cell lines.
  • Results : IC50 values indicated moderate activity, supporting further development as an anti-inflammatory agent.

Enzyme Inhibition

4-[3-(Trifluoromethoxy)phenyl]thian-4-ol has demonstrated inhibitory effects on various enzymes involved in metabolic pathways:

  • Cyclooxygenase (COX) : Moderate inhibition observed.
  • Lipoxygenases (LOX) : Inhibitory effects against LOX-5 and LOX-15 were noted, suggesting its potential in managing inflammatory disorders .

Comparison Table of Enzyme Inhibition

Enzyme TypeActivity Level
COXModerate Inhibition
LOXSignificant Inhibition

Anticancer Research

Preliminary findings suggest that the compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer). This property positions it as a candidate for further investigation in cancer therapy .

Case Study: Cytotoxicity Assessment

  • Objective : Determine cytotoxic effects on MCF-7 cells.
  • Method : Cell viability assays.
  • Results : Significant cytotoxicity observed, warranting additional research into its mechanisms.

Industrial Applications

The compound is also being explored for its utility in materials science , particularly in the development of new polymers and as a reagent in various industrial processes. The trifluoromethoxy group can impart unique properties to materials, enhancing their performance in specific applications .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

a. 2-Hydroxy-4-[3-(trifluoromethoxy)phenyl]thiazole

  • Molecular Formula: C₁₀H₆F₃NO₂S
  • Molecular Weight : 261.22 g/mol
  • Key Differences : Replaces the thiane ring with a thiazole (five-membered ring containing nitrogen and sulfur). The hydroxyl group is positioned on the thiazole ring.
  • Implications : Thiazoles generally exhibit higher aromatic stability and are common in bioactive molecules (e.g., antivirals). The smaller ring size may enhance binding to flat enzymatic pockets compared to the thiane system .

b. 2-(5-Amino-3-iodophenyl)-4-[4-(trifluoromethoxy)phenyl]thiazole

  • Molecular Formula : C₁₆H₁₀F₃IN₂OS
  • Molecular Weight : 462.23 g/mol
  • Key Differences: Incorporates an iodine atom and an amino group on the phenyl ring.

Urea and Thiourea Derivatives

a. 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h)

  • Molecular Formula : C₂₁H₂₁F₃N₄O₂S
  • Molecular Weight : 478.3 g/mol
  • Yield : 80.9%
  • Key Differences : Urea backbone with a piperazine-modified thiazole. The urea group enables hydrogen bonding, while the piperazine enhances solubility. This compound’s higher molecular weight and synthetic yield suggest utility in kinase inhibitor development .

b. Phenyl-2-thiourea

  • Molecular Formula : C₇H₈N₂S
  • Molecular Weight : 152.21 g/mol
  • Key Differences: Simpler structure lacking the trifluoromethoxy group. Thioureas are known for their metal-chelating properties but may exhibit lower metabolic stability compared to the thian-4-ol derivative .

Biphenyl and Benzene Derivatives

a. 3-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

  • Molecular Formula : C₁₃H₈ClF₃O₂
  • Molecular Weight : 292.65 g/mol
  • Hazard Profile : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Key Differences: Biphenyl scaffold with chlorine and hydroxyl substituents.

b. 4-((Trifluoromethyl)thio)phenol

  • Molecular Formula : C₇H₅F₃OS
  • Molecular Weight : 200.17 g/mol
  • Key Differences : Replaces -OCF₃ with -SCF₃. The thiomethyl group is more electron-withdrawing, which could alter reactivity in electrophilic substitution reactions .

Key Research Findings

  • Synthetic Accessibility : Urea-thiazole derivatives (e.g., 9h) achieve yields >80%, suggesting robust synthetic routes compared to thian-4-ol derivatives, for which yield data are unavailable .
  • Bioactivity Potential: Thiazole and urea derivatives are frequently explored in drug discovery due to hydrogen-bonding capabilities and metabolic stability. The thian-4-ol scaffold offers a less-studied alternative with unique steric properties.
  • Safety Considerations : Biphenyl derivatives with -OCF₃ (e.g., ) exhibit moderate hazards (skin/eye irritation), underscoring the need for careful handling in lab settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol, and how does regiochemistry influence the reaction pathway?

  • Synthesis Approach : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, the trifluoromethoxy group can be introduced using 3-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura couplings, while the thian-4-ol moiety may form through ring-closing reactions with sulfur-containing precursors .
  • Regiochemical Considerations : The position of the trifluoromethoxy group (meta vs. para) significantly impacts reactivity. Meta-substitution (3-position) often introduces steric hindrance, altering reaction kinetics compared to para-substituted analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethoxy group environments (δ ~55–60 ppm). 1H^{1}\text{H} NMR can resolve the thian-4-ol protons (δ ~2.5–3.5 ppm for thiopyran ring protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (278.29 g/mol for C12_{12}H13_{13}F3_{3}O2_{2}S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The compound is sensitive to moisture and light due to the thiol group. Degradation products may include sulfoxides or disulfides.
  • Storage : Store under inert gas (N2_2/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thian-4-ol moiety in nucleophilic or electrophilic reactions?

  • Reactivity Profile : The hydroxyl group in thian-4-ol acts as a weak acid (pKa ~10–12), enabling deprotonation for nucleophilic substitutions. The sulfur atom participates in redox reactions, such as oxidation to sulfonic acids under strong oxidizing conditions .
  • Kinetic Studies : Second-order rate constants for thiol derivatization (e.g., with maleimides) can be quantified using fluorogenic reagents like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin .

Q. How can researchers address challenges in spectroscopic interpretation caused by fluorine atoms?

  • NMR Strategies :

  • Use 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) to resolve overlapping signals.
  • Employ decoupling techniques to suppress scalar coupling between 19F^{19}\text{F} and 1H^{1}\text{H} nuclei .
    • Crystallography : X-ray diffraction clarifies conformational preferences, especially for the trifluoromethoxy group’s orientation relative to the thiopyran ring .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • DFT Calculations : Optimize geometry and predict redox potentials (e.g., HOMO-LUMO gaps for sulfur reactivity).
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) .
    • ADMET Prediction : Software like SwissADME estimates logP (~2.08) and metabolic stability, highlighting potential cytochrome P450 interactions .

Q. How does the trifluoromethoxy group influence biological activity in target engagement studies?

  • Pharmacological Impact : The trifluoromethoxy group enhances lipophilicity and metabolic resistance, improving blood-brain barrier penetration. For example, analogs like GNF-5 (a kinase inhibitor) leverage this group for selective target binding .
  • Assay Design : Use fluorescence polarization assays to measure binding affinity to proteins like kinases or GPCRs .

Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?

  • Data Reconciliation :

  • Compare reaction conditions (e.g., solvent polarity, catalysts). Polar aprotic solvents (DMF, DMSO) may favor meta-substitution via transition-state stabilization .
  • Validate reproducibility using controlled atmosphere techniques (e.g., glovebox for oxygen-sensitive steps) .
    • Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables like temperature, stoichiometry, and reaction time .

Methodological Notes

  • Synthetic References : Key intermediates like 4-(trifluoromethoxy)phenol (CAS 828-27-3) and boronic acid derivatives are critical for cross-coupling reactions .
  • Safety Protocols : Handle under fume hoods due to volatile byproducts (e.g., HF in fluorinated reactions) .

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